2-Deoxyribose 5-triphosphate(4-)

Catalog No.
S657918
CAS No.
M.F
C5H9O13P3-4
M. Wt
370.04 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Deoxyribose 5-triphosphate(4-)

Product Name

2-Deoxyribose 5-triphosphate(4-)

IUPAC Name

[[[(2R,3S,5R)-3,5-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate

Molecular Formula

C5H9O13P3-4

Molecular Weight

370.04 g/mol

InChI

InChI=1S/C5H13O13P3/c6-3-1-5(7)16-4(3)2-15-20(11,12)18-21(13,14)17-19(8,9)10/h3-7H,1-2H2,(H,11,12)(H,13,14)(H2,8,9,10)/p-4/t3-,4+,5+/m0/s1

InChI Key

VGYGUKCLUFVVQO-VPENINKCSA-J

Canonical SMILES

C1C(C(OC1O)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1O)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O

Description

2-deoxyribose 5-triphosphate(4-) is an organophosphate oxoanion obtained by deprotonation of all four triphosphate OH groups of 2-deoxyribose 5-triphosphate.

2-Deoxyribose 5-triphosphate (4-) is a nucleotide that plays a crucial role in cellular metabolism and genetic information transfer. It consists of a deoxyribose sugar, three phosphate groups, and a nitrogenous base. The absence of a hydroxyl group at the 2' position of the sugar distinguishes it from ribonucleotides, making it integral to the structure of deoxyribonucleic acid (DNA). The compound's molecular formula is C10H13N5O13P3C_{10}H_{13}N_{5}O_{13}P_{3}, and it serves as a substrate for DNA polymerases during DNA replication and repair processes.

  • Phosphorylation: It can be phosphorylated to form 2-deoxyribose 5-diphosphate, which is essential for the synthesis of nucleotides.
  • Polymerization: During DNA synthesis, it forms phosphodiester bonds with other nucleotides, contributing to the elongation of the DNA strand.
  • Hydrolysis: The hydrolysis of 2-deoxyribose 5-triphosphate releases energy and inorganic phosphate, which can be utilized in various biochemical pathways.

The biological activity of 2-deoxyribose 5-triphosphate (4-) is primarily linked to its role in DNA synthesis. It acts as a substrate for DNA polymerases, facilitating the incorporation of deoxynucleotides into growing DNA strands. This process is vital for cellular replication and repair mechanisms. Additionally, it is involved in signaling pathways where it may influence enzyme activity and metabolic processes.

Several methods exist for synthesizing 2-deoxyribose 5-triphosphate (4-):

  • Enzymatic Synthesis: Enzymes such as ribonucleotide reductases catalyze the conversion of ribonucleotides to deoxyribonucleotides, including the formation of 2-deoxyribose 5-triphosphate from ribose 5-phosphate.
  • Chemical Synthesis: Chemical methods involve the phosphorylation of deoxyribonucleosides using phosphoric acid derivatives. For example, a convenient synthesis method involves reacting protected nucleosides with phosphorochloridite followed by phosphorylation steps to yield the triphosphate form .

2-Deoxyribose 5-triphosphate (4-) has several applications:

  • Molecular Biology: It is extensively used in polymerase chain reaction (PCR) and other DNA amplification techniques.
  • Biotechnology: It serves as a building block for synthesizing oligonucleotides and other nucleic acid-based therapeutics.
  • Research: It is utilized in studies investigating DNA replication, repair mechanisms, and enzymatic activities involving nucleotides.

Research on interaction studies involving 2-deoxyribose 5-triphosphate (4-) focuses on its binding affinity with various enzymes, particularly DNA polymerases. These studies reveal how structural modifications in the nucleotide can affect enzyme activity and specificity. Additionally, investigations into its interactions with other biomolecules provide insights into its regulatory roles in cellular processes.

Several compounds are structurally similar to 2-deoxyribose 5-triphosphate (4-), each serving distinct biological functions:

Compound NameStructure DescriptionUnique Features
Deoxyadenosine triphosphateContains adenine as the baseKey player in energy transfer and signaling
Deoxyguanosine triphosphateContains guanine as the baseEssential for DNA synthesis; involved in cellular signaling
Deoxycytidine triphosphateContains cytosine as the baseImportant for DNA synthesis; plays roles in epigenetics
Ribonucleoside triphosphatesContains ribose instead of deoxyriboseInvolved in RNA synthesis; key players in protein synthesis

The uniqueness of 2-deoxyribose 5-triphosphate (4-) lies in its specific role in DNA metabolism compared to ribonucleoside triphosphates which are crucial for RNA synthesis. Its structural configuration allows it to participate efficiently in enzymatic reactions specific to DNA polymerases, thereby maintaining genetic integrity during cell division and replication processes.

XLogP3

-5.2

Wikipedia

2-deoxyribose 5-triphosphate(4-)

Dates

Modify: 2023-07-20

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